molecular formula C20H27N5O2 B11969450 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione

7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11969450
M. Wt: 369.5 g/mol
InChI Key: KUUQNKBFHUALLN-UHFFFAOYSA-N
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Description

7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C20H27N5O2. This compound is part of the purine family, which is known for its significant biological activities and applications in various fields such as medicine and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Alkylation: Introduction of the hexyl group to the purine ring.

    Amination: Incorporation of the 4-methylbenzylamine group.

    Methylation: Addition of the methyl group at the 3-position of the purine ring.

These reactions are usually carried out under controlled conditions, using specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the purine ring or side chains using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce reduced purine derivatives .

Scientific Research Applications

7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione apart from its similar compounds is its specific hexyl substitution, which may confer unique biological activities and chemical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

7-hexyl-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione

InChI

InChI=1S/C20H27N5O2/c1-4-5-6-7-12-25-16-17(24(3)20(27)23-18(16)26)22-19(25)21-13-15-10-8-14(2)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,21,22)(H,23,26,27)

InChI Key

KUUQNKBFHUALLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(N=C1NCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C

Origin of Product

United States

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